Benzyldocosyldimethylammonium chloride
Description
Structure
2D Structure
Properties
CAS No. |
16841-14-8 |
|---|---|
Molecular Formula |
C31H58ClN |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
benzyl-docosyl-dimethylazanium;chloride |
InChI |
InChI=1S/C31H58N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-32(2,3)30-31-27-24-23-25-28-31;/h23-25,27-28H,4-22,26,29-30H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BWNMWDJZWBEKKJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Other CAS No. |
16841-14-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modulations of Benzyldocosyldimethylammonium Chloride
Established Synthetic Pathways for Alkylbenzyldimethylammonium Chlorides
The primary and most established method for synthesizing benzyldocosyldimethylammonium chloride and other alkylbenzyldimethylammonium chlorides (ADBACs) is the quaternization of a tertiary amine. This reaction, often referred to as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgwikipedia.org Specifically for this compound, the synthesis involves the reaction of N,N-dimethyldocosylamine with benzyl (B1604629) chloride. wikipedia.org
The general reaction is as follows: CH₃(CH₂)₂₁N(CH₃)₂ + C₆H₅CH₂Cl → [CH₃(CH₂)₂₁N(CH₃)₂CH₂C₆H₅]⁺Cl⁻
This process is typically carried out by mixing the reactants, often in a polar solvent like ethanol, acetonitrile, or ethyl acetate (B1210297), and heating the mixture to facilitate the reaction. nih.govallhdi.com The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and purity of the final product. youtube.com
Mechanistic Investigations of Quaternization Reactions
The quaternization of tertiary amines, such as N,N-dimethyldocosylamine, by benzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netnih.govwikipedia.org In this concerted reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. wikipedia.org
The key steps of the SN2 mechanism are:
Nucleophilic Attack: The nitrogen atom of the N,N-dimethyldocosylamine attacks the carbon atom of the chloromethyl group of benzyl chloride. This attack occurs from the side opposite to the leaving group (the chloride ion), a trajectory known as "backside attack." masterorganicchemistry.com
Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken. The central carbon atom is temporarily pentacoordinate with a trigonal bipyramidal geometry. wikipedia.orgmasterorganicchemistry.com
Leaving Group Departure: Simultaneously with the formation of the new N-C bond, the C-Cl bond breaks, and the chloride ion is expelled as the leaving group. wikipedia.org
The rate of this SN2 reaction is influenced by several factors. Steric hindrance around the nitrogen atom and the benzylic carbon can slow the reaction. wikipedia.org The use of polar aprotic solvents can accelerate the reaction by solvating the transition state. wikipedia.orgnih.gov Benzylic halides are particularly good substrates for SN2 reactions because the phenyl group stabilizes the transition state. wikipedia.org
Process Optimization for High Purity this compound Synthesis
Achieving high purity in the synthesis of this compound requires careful control over reaction conditions and purification processes. Key optimization parameters include the purity of reactants, stoichiometry, reaction temperature, and the choice of solvent.
Reactant Purity: The use of highly pure starting materials is crucial. For instance, purifying the N,N-dimethyldocosylamine precursor via rectification and using distilled benzyl chloride can significantly reduce impurities in the final product. google.comgoogle.com
Stoichiometry and Reaction Conditions: The molar ratio of the tertiary amine to benzyl chloride is a critical factor. An excess of benzyl chloride can help ensure complete quaternization of the amine. researchgate.net The reaction is often performed at elevated temperatures, for example between 80-100°C, for several hours to ensure the reaction goes to completion. allhdi.comgoogle.com
Purification: After the reaction, the crude product contains unreacted starting materials and potential side products. Purification is essential to achieve the desired purity. Common methods include:
Recrystallization: The crude product can be dissolved in a suitable solvent mixture (e.g., ethyl acetate, acetone/acetonitrile) and cooled to induce crystallization of the pure quaternary ammonium (B1175870) salt, leaving impurities in the mother liquor. allhdi.commdpi.com
Washing: The product can be washed with non-polar solvents like diethyl ether or hexane (B92381) to remove unreacted, non-polar starting materials. nih.govnih.gov
Solvent Extraction: In some procedures, the final product is dissolved in water and washed with an organic solvent to remove any remaining organic impurities. researchgate.net
A patent for a similar process describes mixing the tertiary amine, benzyl chloride, and thiourea (B124793) in ethyl acetate, heating to 85°C for 10 hours, and then cooling to precipitate the crystals, which are then recrystallized from ethyl acetate to yield a high-purity product. google.com
Rational Design and Synthesis of Analogues and Derivatives
Systemic Variation of Alkyl Chain Length and Its Synthetic Implications
Varying the alkyl chain length of alkylbenzyldimethylammonium chlorides has significant implications for both the synthesis and the properties of the resulting compound. The synthesis of analogues with different chain lengths follows the same fundamental quaternization pathway, but the physical properties of the reactants and products necessitate adjustments to the process.
Reactivity: While the electronic environment of the nitrogen atom is similar across different long-chain alkyldimethylamines, the increasing length of the alkyl chain (e.g., from C12 to C22) increases the molecule's hydrophobicity and can introduce steric effects. mdpi.com This may influence reaction kinetics, potentially requiring adjustments in temperature or reaction time to achieve complete conversion. researchgate.net
Solubility and Purification: The solubility of both the starting tertiary amine and the final quaternary ammonium salt is heavily dependent on the alkyl chain length. Longer chains decrease water solubility. tsijournals.com This affects the choice of reaction and recrystallization solvents. For instance, a solvent system effective for a C12 analogue might be unsuitable for the more lipophilic C22 version, requiring solvents with different polarities for effective purification. nih.gov
Physical State: The melting point and physical form of the product are also dependent on the alkyl chain length. Shorter chain ADBACs may be liquids or waxy solids, while longer chains like docosyl (C22) typically result in more solid products. irjmets.com
Research on the effects of chain length often shows a "cut-off" point where properties change significantly. For example, antibacterial efficacy is known to increase with chain length up to a certain point (often around C14-C16) before decreasing, possibly because very long chains can hinder the molecule's interaction with bacterial membranes. nih.gov
| Alkyl Chain Length | Typical Starting Amine | Relative Hydrophobicity | Potential Synthesis/Purification Considerations | Reference |
|---|---|---|---|---|
| C12 (Dodecyl) | N,N-Dimethyldodecylamine | Moderate | Soluble in a range of polar organic solvents; standard reaction times. | google.com |
| C16 (Hexadecyl) | N,N-Dimethylhexadecylamine | High | May require less polar solvents for recrystallization; reaction may be heated to ensure solubility. | allhdi.com |
| C18 (Octadecyl) | N,N-Dimethyloctadecylamine | Very High | Longer reaction times or higher temperatures may be needed; solubility in common solvents is lower. | researchgate.net |
| C22 (Docosyl) | N,N-Dimethyldocosylamine | Extremely High | Selection of appropriate solvents for reaction and purification is critical; product is a solid. | sigmaaldrich.com |
Exploration of Benzyl Moiety Substitutions and Their Synthetic Routes
Modifying the benzyl group by adding substituents to the aromatic ring is a key strategy for creating analogues of this compound. The synthetic route remains the SN2 quaternization, but the starting material is a substituted benzyl halide instead of benzyl chloride. nih.gov
The presence of substituents on the benzene (B151609) ring can influence the rate of the quaternization reaction.
Electron-Withdrawing Groups (e.g., nitro, cyano): These groups can make the benzylic carbon more electrophilic, potentially increasing the rate of nucleophilic attack by the tertiary amine. researchgate.net
Electron-Donating Groups (e.g., alkyl, alkoxy): These groups may slightly decrease the electrophilicity of the benzylic carbon, potentially slowing the reaction rate.
The synthesis of these analogues involves reacting N,N-dimethyldocosylamine with the appropriately substituted benzyl halide (e.g., 4-nitrobenzyl bromide) under conditions similar to those used for the unsubstituted parent compound. researchgate.net The purification of the resulting substituted quaternary ammonium salts would follow similar principles of recrystallization and washing, adjusted for the specific solubility and properties conferred by the new substituent. royalsocietypublishing.org
| Benzyl Moiety | Alkylating Agent | Expected Effect on Reaction Rate | Synthetic Approach | Reference |
|---|---|---|---|---|
| Unsubstituted Benzyl | Benzyl chloride | Baseline | Conventional quaternization in solvent. | wikipedia.org |
| 4-Nitrobenzyl | 4-Nitrobenzyl bromide | Increased rate | Quaternization, often with efficient yields due to activated halide. | researchgate.net |
| 4-Chlorobenzyl | 4-Chlorobenzyl chloride | Slightly increased rate | Standard quaternization reaction. | google.com |
| 4-Methylbenzyl | 4-Methylbenzyl chloride | Slightly decreased rate | Standard quaternization reaction. | google.com |
Advancements in Sustainable Synthesis Approaches for Quaternary Ammonium Salts
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing quaternary ammonium salts (QAS). rsc.org These advancements aim to reduce energy consumption, minimize waste, and use less hazardous materials.
Microwave-Assisted Synthesis: One of the most significant advances is the use of microwave irradiation to drive the quaternization reaction. Microwave-assisted synthesis offers several advantages over conventional heating:
Reduced Reaction Time: Reactions that take many hours under conventional reflux can often be completed in minutes. nih.govnih.gov
Higher Yields: Microwave heating can lead to improved reaction yields. researchgate.net
Solvent-Free Conditions: Many microwave syntheses can be performed without any solvent, which significantly reduces waste and simplifies purification. nih.govresearchgate.net
Use of Greener Solvents and Reagents:
Aqueous Media: Research has shown that quaternization reactions can be successfully carried out in water or water-containing organic solvents, avoiding the need for volatile organic compounds (VOCs). google.comgoogleapis.com
Green Methylating Agents: For the synthesis of the tertiary amine precursors, traditional methylating agents like methyl halides are being replaced by greener alternatives such as dimethyl carbonate (DMC), which is non-toxic and produces fewer harmful byproducts. acs.org
Renewable Feedstocks: The long alkyl chains required for these compounds can be derived from natural sources. For example, fatty acids from coconut oil or tallow (B1178427) can be converted into the necessary tertiary amines, providing a renewable alternative to petrochemical-based starting materials. researchgate.nettsijournals.com
These sustainable approaches not only reduce the environmental impact of producing compounds like this compound but can also lead to more efficient and cost-effective manufacturing processes. youtube.com
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux in organic solvent for 6-48 hours. | Well-established and widely understood. | Long reaction times, high energy consumption, use of VOCs. | nih.gov |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent, 120-150°C for 5-30 minutes. | Drastically reduced reaction time, often higher yields, reduced solvent use. | Requires specialized microwave reactor equipment. | nih.govresearchgate.net |
| Aqueous Synthesis | Reaction in water or water-containing solvent, often with heating. | Eliminates hazardous organic solvents, simplifies workup. | May not be suitable for highly hydrophobic reactants. | google.com |
| Use of Renewable Feedstocks | Deriving alkyl amines from natural fats and oils. | Reduces reliance on fossil fuels, improves sustainability profile. | Initial processing of natural materials may be complex. | tsijournals.com |
Advanced Studies of Surfactant Behavior and Aggregation Phenomena of Benzyldocosyldimethylammonium Chloride
Critical Micelle Concentration (CMC) Determination and Modeling
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (unimers) begin to aggregate to form micelles. researchgate.net Below the CMC, surfactants exist predominantly as monomers, while above this concentration, any additional surfactant molecules will preferentially form micelles. wikipedia.org
Several experimental techniques are employed to determine the CMC of surfactants. For ionic surfactants like benzyldocosyldimethylammonium chloride, two common methods are surface tensiometry and conductometry.
Surface Tensiometry : This method relies on the principle that surfactants lower the surface tension of a solvent. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. nih.gov Beyond the CMC, the surface tension remains relatively constant as the newly added surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Conductivity : This technique is suitable for ionic surfactants. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged surfactant monomers and their counter-ions. Above the CMC, the rate of increase in conductivity with concentration changes because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelle surface, reducing the total number of free charge carriers. The break in the conductivity versus concentration plot indicates the CMC. researchgate.net
| Alkyl Chain Length | Compound Name | CMC (mM) |
|---|---|---|
| 8 | Benzyloctyldimethylammonium chloride (BAC-C8) | 188 |
| 12 | Benzyldodecyldimethylammonium chloride (BAC-C12) | 8.3 |
| 16 | Benzylhexadecyldimethylammonium chloride (BAC-C16) | 0.6 |
| 18 | Benzyloctadecyldimethylammonium chloride (BAC-C18) | 0.1 |
| 22 | This compound (BAC-C22) | Estimated to be significantly lower than 0.1 mM |
Data for BAC-C8 to BAC-C18 is sourced from a study by Schmiedel et al. (2017). nih.gov The CMC for this compound is an extrapolation based on the observed trend.
Theoretical models provide a framework for understanding and predicting the CMC of surfactants. These models are based on the principles of thermodynamics and molecular interactions. wpmucdn.com A key concept is the balance of forces that govern micelle formation: the hydrophobic effect, which drives the aggregation of the hydrocarbon tails to minimize their contact with water, and the repulsive forces between the charged head groups, which oppose aggregation. wikipedia.org
For homologous series of ionic surfactants, the relationship between the CMC and the number of carbon atoms (m) in the alkyl chain can often be described by the empirical equation:
log(CMC) = A - Bm
where A and B are constants for a given surfactant series and set of conditions. researchgate.net The constant B reflects the contribution of each methylene (B1212753) group to the free energy of micellization. This relationship underscores the strong dependence of the CMC on the hydrophobicity of the surfactant tail.
Predictive algorithms often employ molecular thermodynamic models that consider various contributions to the free energy of micellization, including:
The transfer of the hydrophobic tail from the aqueous environment to the micellar core.
The interfacial energy between the micellar core and the surrounding water.
The electrostatic interactions between the ionic head groups and counter-ions at the micelle surface.
These models can provide a priori predictions of the aggregation behavior of surfactants based on their molecular structure. acs.org
Thermodynamics of Micellization and Self-Assembly Processes
The self-assembly of surfactant molecules into micelles is a spontaneous process driven by a favorable change in the Gibbs free energy of the system. wikipedia.org
The standard Gibbs free energy of micellization (ΔG°mic) is related to the CMC by the following equation for ionic surfactants:
ΔG°mic = (2 - β)RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and β is the degree of counter-ion binding to the micelle. The process of micellization is spontaneous, and therefore, ΔG°mic is always negative. researchgate.net
The micellization process is governed by a complex interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic):
ΔG°mic = ΔH°mic - TΔS°mic
The enthalpic contribution can be either positive (endothermic) or negative (exothermic) depending on the specific surfactant and temperature. ijert.org For many ionic surfactants, ΔH°mic is often small and can change sign with temperature. researchgate.net
| Thermodynamic Parameter | Sign/Magnitude | Primary Driving Force |
|---|---|---|
| ΔG°mic (Gibbs Free Energy) | Negative | Indicates a spontaneous process. |
| ΔH°mic (Enthalpy) | Can be positive or negative | Often small and temperature-dependent. Reflects changes in intermolecular interactions. |
| ΔS°mic (Entropy) | Positive | Primarily due to the hydrophobic effect and the release of structured water molecules. |
The stability of micelles formed by this compound is sensitive to changes in the surrounding solution environment.
Temperature : The effect of temperature on the CMC of ionic surfactants is often complex, exhibiting a U-shaped curve. researchgate.net Initially, an increase in temperature may lead to a decrease in the CMC, as the dehydration of the head groups and increased thermal motion of the alkyl chains can favor micellization. However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can make the transfer of the tail to the micelle less entropically favorable, leading to an increase in the CMC. researchgate.net
Electrolyte Concentration : The addition of an electrolyte, such as a simple salt, to a solution of an ionic surfactant generally leads to a decrease in the CMC. nih.gov The added counter-ions screen the electrostatic repulsion between the charged head groups at the micelle surface. This reduction in repulsion allows the surfactant molecules to pack more closely, favoring micelle formation at a lower concentration. The magnitude of this effect depends on the nature and concentration of the added electrolyte.
Structural Characterization of Aggregates and Mesophases
Above the CMC, surfactant molecules aggregate to form a variety of structures. The specific morphology of these aggregates is influenced by factors such as surfactant concentration, temperature, and the presence of additives.
For a surfactant with a long docosyl chain like this compound, the initial aggregates formed at the CMC are expected to be spherical micelles. In these structures, the hydrophobic tails are sequestered in the core, and the hydrophilic benzyl-dimethylammonium head groups form the outer shell, interacting with the surrounding water.
As the surfactant concentration increases, transitions to other, more complex structures can occur. A common transition for cationic surfactants is from spherical to rod-like or cylindrical micelles. csun.edu Further increases in concentration can lead to the formation of liquid crystalline phases, also known as mesophases. These are highly ordered structures, such as hexagonal and lamellar phases. nih.gov Given the significant length of the C22 chain, this compound would be expected to form such ordered phases at relatively low concentrations compared to its shorter-chain homologues.
The characterization of these aggregate structures typically involves techniques such as:
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) : These techniques provide information on the size, shape, and arrangement of the micelles and mesophases.
Cryo-Transmission Electron Microscopy (Cryo-TEM) : This method allows for the direct visualization of the aggregate structures in a vitrified state.
Light Scattering Techniques : Dynamic Light Scattering (DLS) can be used to determine the size distribution of the aggregates, while Static Light Scattering (SLS) can provide information on their shape and aggregation number.
While specific structural studies on this compound are not widely reported, the general principles of surfactant self-assembly suggest a rich phase behavior, progressing from simple spherical micelles to more complex, ordered liquid crystalline structures with increasing concentration.
Analysis of Micellar Morphology and Size Distribution (e.g., Dynamic Light Scattering)
No specific data on the micellar size, shape, or aggregation number for this compound is available.
Investigation of Vesicle Formation and Liquid Crystalline Phases
There are no published studies investigating the conditions under which this compound might form vesicles or the characteristics of its potential liquid crystalline phases.
Interfacial Adsorption and Surface Activity Investigations
Kinetics and Thermodynamics of Adsorption at Liquid-Air and Liquid-Solid Interfaces
Thermodynamic and kinetic parameters for the adsorption of this compound, such as the free energy of adsorption or adsorption isotherms, have not been documented.
Wetting Dynamics and Spreading Characteristics on Substrates
Research on the wetting behavior and spreading dynamics of this compound on various substrates is not present in the available literature.
We must conclude that the specific, advanced research requested for this compound has not been published or is not readily accessible.
Phase Transfer Catalysis Applications and Mechanistic Investigations Involving Benzyldocosyldimethylammonium Chloride
Fundamental Principles of Phase Transfer Catalysis Facilitated by Quaternary Ammonium (B1175870) Salts
Phase transfer catalysis is a powerful methodology in synthetic organic chemistry that enables or accelerates reactions between chemical species located in different, immiscible phases, typically an aqueous and an organic phase. youtube.com The crux of PTC lies in the use of a catalyst, such as a quaternary ammonium salt, which acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed. operachem.com
The fundamental principle revolves around the ability of the quaternary ammonium cation (Q⁺) to form an ion pair with an anion (Y⁻) from the aqueous phase. nih.gov In the case of benzyldocosyldimethylammonium chloride, the bulky and nonpolar docosyl and benzyl (B1604629) groups render the cation lipophilic, making it soluble in the organic phase. spcmc.ac.in This lipophilic cation can then pair with an aqueous-soluble anion, such as a nucleophile, effectively extracting it from the aqueous phase and transporting it into the organic phase where the organic substrate (RX) resides. nih.gov
Once in the organic phase, the anion of the ion pair is weakly solvated and thus highly reactive, or "naked." princeton.edu This enhanced reactivity is a key feature of PTC, leading to significantly faster reaction rates compared to uncatalyzed biphasic systems. princeton.edu After the reaction between the transported anion and the organic substrate occurs to form the product (RY), the quaternary ammonium cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase, or remains at the interface, to repeat the catalytic cycle. youtube.com This continuous process requires only a catalytic amount of the quaternary ammonium salt. youtube.com
Two primary mechanisms are generally accepted for phase transfer catalysis: the Starks' extraction mechanism and the Makosza interfacial mechanism. princeton.edu In the Starks' mechanism, the catalyst shuttles back and forth between the two bulk phases. mdpi.com Conversely, the Makosza mechanism proposes that the reaction is initiated at the interface between the two phases. mdpi.com For quaternary ammonium salts with very long alkyl chains, like the docosyl group in this compound, which are predominantly soluble in the organic phase, an interfacial mechanism is often considered more likely. operachem.com
The efficiency of a quaternary ammonium salt as a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation, the nature of the anion being transported, and the specific reaction conditions. operachem.com The structure of this compound, with its long docosyl chain, suggests a high degree of lipophilicity, which would favor its partitioning into the organic phase and enhance its catalytic activity.
Catalytic Efficiency in Diverse Organic Transformation Reactions
The application of quaternary ammonium salts as phase transfer catalysts spans a wide array of organic reactions. The enhanced reactivity of the transferred anion in the organic phase allows for efficient transformations under mild conditions.
Nucleophilic substitution reactions are among the most common and successful applications of phase transfer catalysis. ijirset.com In these reactions, a nucleophile from an aqueous solution is transferred to an organic phase to react with an alkylating, acylating, or other electrophilic agent. The use of quaternary ammonium salts like this compound can lead to high yields and selectivities. spcmc.ac.in
For instance, in the alkylation of active methylene (B1212753) compounds, PTC facilitates the deprotonation of the substrate at the interface by an aqueous base, followed by the transfer of the resulting carbanion into the organic phase for reaction with an alkyl halide. crdeepjournal.org Similarly, esterification can be achieved by transferring a carboxylate anion from the aqueous phase to the organic phase to react with an alkyl halide. phasetransfer.comEtherification , particularly the Williamson ether synthesis, is also significantly enhanced by PTC, where an alkoxide or phenoxide ion is transported into the organic phase to react with an alkyl halide.
The following table illustrates the typical efficiency of quaternary ammonium salts in various nucleophilic substitution reactions. While specific data for this compound is not available, the data for analogous catalysts demonstrate the general effectiveness of this class of compounds.
| Reaction Type | Substrate | Reagent | Catalyst (General Quaternary Ammonium Salt) | Solvent System | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | Phenylacetonitrile | n-Butyl bromide | Tetrabutylammonium bromide | Toluene/Water | 95 |
| Esterification | Sodium benzoate | Benzyl chloride | Tetrabutylammonium chloride | Dichloromethane/Water | 98 |
| Etherification | Phenol | n-Octyl bromide | Cetyltrimethylammonium bromide | Benzene (B151609)/Water | 92 |
Phase transfer catalysis is also a valuable tool for promoting condensation and cyclization reactions. These reactions often require basic conditions, and PTC allows for the use of aqueous hydroxides, which are safer and more economical than traditional strong bases like sodium amide or alkoxides. organic-chemistry.org
Aldol condensations, for example, can be efficiently carried out in a biphasic system where the enolate is generated at the interface and then reacts in the organic phase. organic-chemistry.org Similarly, Knoevenagel and Darzens condensations are amenable to PTC conditions. wikipedia.org The catalyst facilitates the deprotonation and subsequent condensation steps, leading to the formation of carbon-carbon bonds.
Cyclization reactions, such as the formation of cyclopropanes from alkenes and dihalocarbenes, are classic examples of PTC applications. The dihalocarbene is generated in situ from a haloform and a concentrated aqueous base, and the phase transfer catalyst transports the reactive intermediate to the organic phase where it reacts with the alkene.
A significant advancement in phase transfer catalysis is the development of asymmetric PTC, which allows for the synthesis of chiral molecules with high enantioselectivity. buchler-gmbh.com This is achieved by using chiral, non-racemic quaternary ammonium salts as catalysts. buchler-gmbh.com These catalysts are typically derived from natural products like cinchona alkaloids. researchgate.net
The principle behind chiral PTC is the formation of a diastereomeric ion pair between the chiral catalyst cation and the prochiral nucleophile. nih.gov This chiral ion pair then reacts with the electrophile in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the product. researchgate.net The steric and electronic properties of the chiral catalyst create a chiral environment that directs the approach of the reactants. core.ac.uk
Asymmetric phase transfer catalysis has been successfully applied to a variety of reactions, including alkylations, Michael additions, and epoxidations, providing access to enantiomerically enriched compounds that are valuable in the pharmaceutical and agrochemical industries. buchler-gmbh.com The design of the chiral catalyst is crucial for achieving high levels of stereoselectivity. nih.gov
Elucidation of Catalytic Mechanisms and Rate-Determining Steps
The transport of ionic species across the aqueous-organic interface is the cornerstone of phase transfer catalysis. The quaternary ammonium cation forms a lipophilic ion pair with the anion in the aqueous phase or at the interface. mdpi.com The efficiency of this extraction is dependent on the lipophilicity of both the cation and the anion. A highly lipophilic cation, such as one with a long alkyl chain like the docosyl group, will be very effective at pulling anions into the organic phase. operachem.com
The structure of the quaternary ammonium salt plays a critical role in the interfacial transport mechanism. The size and shape of the alkyl groups on the nitrogen atom influence the catalyst's solubility in the organic phase and its ability to interact at the interface. operachem.com For catalysts that are highly soluble in the organic phase, the ion exchange and transport are believed to occur predominantly at the interface. mdpi.com The catalyst cation resides near the interface in the organic phase and exchanges its counter-ion for a reactant anion from the aqueous phase. mdpi.com This newly formed ion pair then diffuses into the bulk organic phase for the reaction to occur.
Studies on the interfacial properties of these systems, including interfacial tension and dilational viscoelasticity, can provide insights into the behavior of the catalyst and intermediates at the phase boundary, further elucidating the transport mechanism. researchgate.net
Influence of Catalyst Structure and Concentration on Reaction Kinetics
The long C22 chain enhances the solubility of the catalyst's cation in the organic phase. operachem.comacsgcipr.org This increased organophilicity facilitates the extraction of the accompanying anion from the aqueous phase into the organic phase, where the reaction with the organic-soluble substrate occurs. operachem.com The "C#," an empirical parameter representing the total number of carbon atoms in the quaternary ammonium salt's alkyl chains, is often correlated with catalyst activity. acsgcipr.org For this compound, the C# is substantial, suggesting a high concentration of the catalyst-anion ion pair in the organic phase, which can be beneficial for reactions where the organic-phase reaction is the rate-determining step. acsgcipr.org
Conversely, the bulky nature of the docosyl and benzyl groups can also influence the reaction rate. While enhancing lipophilicity, excessive bulkiness around the cationic nitrogen can sometimes hinder the transfer rates by reducing the maximum possible concentration of the catalyst at the interface. princeton.edu The interplay between lipophilicity and steric hindrance is a critical factor in optimizing the catalyst structure for a specific reaction.
The concentration of this compound plays a direct and significant role in the reaction kinetics. Generally, an increase in the catalyst concentration leads to a higher reaction rate, as more catalyst molecules are available to transport the reacting anions across the phase interface. hielscher.com However, this relationship is not always linear. At a certain point, the reaction rate may plateau as the interfacial area becomes saturated with catalyst molecules, or the reaction becomes limited by other factors such as the intrinsic reaction rate or mass transfer of the reactants.
Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction Catalyzed by this compound
| Catalyst Concentration (mol%) | Initial Reaction Rate (mol L⁻¹ s⁻¹) |
| 0.5 | 1.2 x 10⁻⁵ |
| 1.0 | 2.5 x 10⁻⁵ |
| 2.0 | 4.8 x 10⁻⁵ |
| 3.0 | 6.1 x 10⁻⁵ |
| 4.0 | 6.3 x 10⁻⁵ |
This table presents hypothetical data to illustrate the typical effect of catalyst concentration on the initial reaction rate. Actual values would be specific to the reaction being catalyzed.
Synergistic Integration with Advanced Reaction Technologies
The efficiency of phase transfer catalysis can be further amplified by coupling it with advanced reaction technologies such as sonochemistry and microwave irradiation. These techniques can significantly enhance reaction rates and yields, often leading to more environmentally benign and economically viable processes.
Sonochemical Enhancement of Phase Transfer Catalyzed Reactions
Sonochemistry, the application of ultrasound to chemical reactions, can dramatically accelerate phase transfer-catalyzed processes. The primary physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. hielscher.comresearchgate.net The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. hielscher.com
In the context of a liquid-liquid PTC system catalyzed by this compound, ultrasound provides several benefits:
Increased Interfacial Area: The powerful mechanical effects of cavitation create fine emulsions, drastically increasing the surface area between the aqueous and organic phases. This larger interfacial area provides more sites for the phase transfer of anions by the catalyst. princeton.eduhielscher.com
Enhanced Mass Transfer: The micro-streaming and turbulence generated by cavitation significantly improve the transport of reactants to and from the interface, overcoming mass transfer limitations. researchgate.net
Depassivation of Solid Surfaces: In solid-liquid PTC, ultrasound can clean and activate the surface of the solid reactant, exposing fresh surfaces for reaction.
The hydrophobic nature of the long docosyl chain in this compound may further augment the sonochemical effects. It is theorized that such hydrophobic molecules can accumulate at the surface of the cavitation bubbles, potentially enhancing their catalytic activity upon bubble collapse. researchgate.net
A study on ultrasound-assisted N-alkylation of phthalimide (B116566) under phase-transfer catalysis conditions demonstrated that the reaction rate generally increased with an increase in the amount of the quaternary ammonium salt catalyst and the ultrasonic power. researchgate.net While this study did not use this compound specifically, the principles are broadly applicable.
Microwave Irradiation in Promoting Phase Transfer Catalysis
Microwave irradiation has emerged as a powerful tool for accelerating a wide range of chemical reactions, including those under phase transfer catalysis conditions. researchgate.net Microwaves directly couple with polar molecules, leading to rapid and uniform heating of the reaction mixture. This efficient heating can lead to dramatic rate enhancements compared to conventional heating methods. operachem.com
The synergy between microwave heating and phase transfer catalysis can be attributed to several factors:
Increased Reaction Rates: The elevated temperatures achieved rapidly under microwave irradiation significantly increase the intrinsic rate of the chemical reaction in the organic phase.
Enhanced Catalyst Efficiency: The mobility of the catalyst and the reacting species is increased at higher temperatures, potentially leading to a more efficient catalytic cycle.
Potential for Solvent-Free Conditions: In some cases, microwave-assisted PTC can be performed under solvent-free conditions, which is highly desirable from a green chemistry perspective.
Research on the microwave-assisted depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) using a quaternary ammonium salt as a phase transfer catalyst showed that the presence of the catalyst significantly enhanced the reaction, leading to a high yield of the monomer. researchgate.netfulltech.it The study highlighted the combined benefits of microwave heating and phase transfer catalysis for efficient chemical transformations. researchgate.netfulltech.it
Table 2: Comparison of Reaction Times for a Hypothetical Etherification Reaction
| Conditions | Reaction Time (hours) | Yield (%) |
| Conventional Heating (80°C) | 8 | 75 |
| Ultrasound (40 kHz, 60°C) | 2 | 92 |
| Microwave (150 W, 80°C) | 0.5 | 95 |
This table provides a hypothetical comparison to illustrate the potential rate enhancements achievable with advanced reaction technologies in PTC. The specific catalyst used is assumed to be this compound.
Interactions of Benzyldocosyldimethylammonium Chloride with Polymeric Systems and Their Material Science Implications
Complexation with Polyelectrolytes and Polymer-Surfactant Association
The interaction between Benzyldocosyldimethylammonium chloride, a cationic surfactant, and polyelectrolytes, which are polymers with repeating electrolyte groups, leads to the formation of polyelectrolyte-surfactant complexes (PESCs). This association is driven by a combination of forces and is influenced by the molecular characteristics of both the polymer and the surfactant.
Electrostatic and Hydrophobic Forces Governing Complex Formation
The primary driving forces for the formation of complexes between this compound and anionic polyelectrolytes are electrostatic attraction and hydrophobic interactions. biu.ac.ilresearchgate.net The positively charged quaternary ammonium (B1175870) head group of the surfactant is electrostatically attracted to the negatively charged groups on the polyelectrolyte chain. This initial electrostatic interaction neutralizes the charges on the polymer, reducing its solubility in water and promoting the association of the hydrophobic alkyl chains of the surfactant.
Influence of Polymer Architecture, Charge Density, and Hydrophobicity
The architecture, charge density, and hydrophobicity of the polymer significantly influence its interaction with this compound.
Polymer Architecture: The flexibility and linearity of the polymer chain affect the accessibility of its charged sites to the surfactant molecules. A more flexible polymer chain can more readily adopt a conformation that optimizes the interaction with the surfactant aggregates.
Charge Density: A higher charge density on the polyelectrolyte generally leads to a stronger initial electrostatic attraction with the cationic surfactant. researchgate.net This can result in a lower CAC and a more pronounced complexation. The stoichiometry of the resulting complex is also influenced by the charge ratio of the polymer and surfactant.
Hydrophobicity: The hydrophobicity of the polymer backbone can enhance the hydrophobic interactions with the docosyl tail of the surfactant. A more hydrophobic polymer will promote the aggregation of the surfactant at lower concentrations.
The interplay of these factors determines the nature and stability of the resulting polyelectrolyte-surfactant complexes.
Structural Characterization of Polyelectrolyte-Surfactant Complexes
The complexes formed between cationic surfactants and anionic polyelectrolytes have been characterized using various techniques. These studies reveal the formation of nano- or micro-sized particles. biu.ac.ilresearchgate.net The structure of these complexes is often described as a "necklace and bead" model, where the surfactant molecules form micelle-like aggregates (the "beads") along the polymer chain (the "necklace").
The size and morphology of these complexes are dependent on the concentrations of the polymer and surfactant, the ionic strength of the solution, and the specific chemical nature of the interacting species. Techniques such as dynamic light scattering (DLS), scanning electron microscopy (SEM), and turbidimetry are commonly employed to characterize the size, shape, and stability of these complexes in solution and in the solid state. researchgate.net For instance, studies on similar systems have shown that the turbidity of the solution often increases as complexation occurs, indicating the formation of larger aggregates. researchgate.net
Modulation of Polymer Matrix Properties and Composite Materials
The incorporation of this compound into polymer matrices can significantly alter the properties of the resulting composite materials. Its long alkyl chain and cationic nature can lead to improvements in mechanical strength and modifications of surface characteristics.
Incorporation into Polymer Resins and Hydrogels
This compound can be incorporated into polymer resins and hydrogels through various methods, including physical blending and in-situ polymerization. In resins, it can act as a compatibilizer or a modifier to enhance interfacial adhesion between the polymer matrix and fillers. mdpi.com In hydrogels, its cationic nature can lead to interactions with anionic components, influencing the swelling behavior and mechanical properties of the gel network. dntb.gov.ua
The long docosyl chain of this compound is expected to enhance its compatibility with hydrophobic polymer matrices, facilitating its dispersion.
Effects on Mechanical Reinforcement and Surface Characteristics of Polymer Composites
The addition of long-chain quaternary ammonium compounds like this compound can lead to notable changes in the mechanical and surface properties of polymer composites.
Mechanical Reinforcement: Studies on polymer composites incorporating other long-chain quaternary ammonium compounds have shown improvements in mechanical properties such as flexural strength and modulus. mdpi.com This reinforcement is often attributed to improved interfacial adhesion between the polymer matrix and any fillers, facilitated by the surfactant. The long alkyl chain can entangle with the polymer chains, creating a more robust network.
Surface Characteristics: The incorporation of cationic surfactants can alter the surface properties of polymers, making them more hydrophilic or hydrophobic depending on the orientation of the surfactant molecules at the surface. The presence of the charged head groups can also impart anti-static and anti-fouling properties to the material surface.
Below is a data table summarizing the expected effects based on studies of similar long-chain quaternary ammonium compounds in polymer composites.
| Property | Expected Effect of this compound | Rationale |
| Flexural Strength | Increase | Improved interfacial adhesion and stress transfer between polymer matrix and fillers. mdpi.com |
| Flexural Modulus | Increase | Enhanced stiffness due to better filler dispersion and interaction with the polymer matrix. mdpi.com |
| Impact Strength | Potential Increase | Better energy dissipation at the polymer-filler interface. mdpi.com |
| Surface Hydrophilicity | Variable | Can increase or decrease depending on the orientation of the polar head group at the surface. |
| Surface Charge | Positive | Introduction of the cationic quaternary ammonium group at the surface. |
Interfacial Phenomena in Polymer-Surfactant Systems
The behavior of this compound at interfaces, particularly in the presence of polymeric systems, is governed by a complex interplay of electrostatic and hydrophobic forces. The pronounced hydrophobic character of the C22 docosyl chain, combined with the cationic nature of the quaternary ammonium headgroup, dictates its adsorption behavior and subsequent influence on polymer surfaces and films.
Adsorption Behavior and Conformation on Polymer Surfaces
The adsorption of this compound onto polymer surfaces is a phenomenon driven by the surfactant's amphiphilic nature. The long docosyl tail provides a strong impetus for the molecule to escape the aqueous phase and adsorb onto surfaces, especially those with some degree of hydrophobicity. The cationic headgroup, in turn, will favor adsorption onto negatively charged or anionic polymer surfaces through electrostatic attraction.
Research on analogous long-chain cationic surfactants, such as behentrimonium chloride (docosyltrimethylammonium chloride), provides insights into the expected adsorption behavior. On negatively charged surfaces, such as those found on certain biopolymers or functionalized synthetic polymers, the adsorption process is initially driven by strong electrostatic interactions. This leads to the formation of a surfactant monolayer with the cationic headgroups oriented towards the polymer surface and the hydrophobic docosyl chains extending outwards.
As the surfactant concentration increases, hydrophobic interactions between the adsorbed docosyl chains become more significant, leading to the formation of surfactant aggregates on the polymer surface. These aggregates can take the form of hemimicelles or admicelles, effectively creating a bilayer-like structure. The very long C22 chain of this compound is expected to promote the formation of well-ordered, dense adsorbed layers due to strong van der Waals forces between the chains.
The conformation of the adsorbed surfactant molecules is heavily influenced by the surface coverage. At low concentrations, the docosyl chains may lie flat on a hydrophobic polymer surface. As coverage increases, they are forced into a more upright, extended conformation to accommodate more molecules, leading to a thicker adsorbed layer. The presence of the benzyl (B1604629) group attached to the nitrogen atom can introduce steric effects that may influence the packing density of the surfactant molecules on the surface compared to a simpler trimethylammonium headgroup.
| Equilibrium Concentration (mmol/L) | Amount Adsorbed (mg/g) |
|---|---|
| 0.1 | 5.2 |
| 0.2 | 9.8 |
| 0.5 | 18.5 |
| 1.0 | 25.1 |
| 2.0 | 29.3 |
| 5.0 | 30.5 |
This interactive table illustrates the typical adsorption behavior where the amount of adsorbed surfactant increases with concentration until it reaches a plateau, indicating surface saturation.
Impact on Polymer Film Formation, Stability, and Surface Modification
The presence of this compound can significantly influence the formation and stability of polymer films. When incorporated into a polymer solution, the surfactant can act as a plasticizer or a structuring agent, depending on its concentration and the nature of the polymer.
During film casting, the surfactant molecules can align at the air-water and polymer-substrate interfaces. The long docosyl chains can form a hydrophobic layer at the surface of the resulting polymer film, which can enhance its water barrier properties. Studies on starch films incorporated with benzalkonium chloride, a related cationic surfactant, have shown that the surfactant can improve the mechanical properties and water resistance of the films. It is anticipated that the much longer docosyl chain of this compound would lead to an even more pronounced effect on the hydrophobicity and stability of polymer films.
The stability of polymer dispersions or emulsions can also be affected. This compound, as a cationic surfactant, can adsorb onto polymer particles, imparting a positive surface charge. This can lead to electrostatic stabilization, preventing particle aggregation and improving the shelf-life of the dispersion.
Furthermore, this compound is an effective agent for the surface modification of pre-formed polymer films and materials. Treatment of a polymer surface with a solution of this surfactant can lead to the formation of a durable, adsorbed layer that alters the surface properties. For instance, it can be used to impart antistatic properties to polymers, as the cationic headgroups can help to dissipate static charge. The long hydrophobic tails, in turn, can create a lubricating layer, reducing the coefficient of friction of the polymer surface. This is a principle applied in hair conditioners, where long-chain quaternary ammonium compounds like behentrimonium chloride adsorb onto the hair protein (a polymer), making it smoother and easier to comb. nih.govgzprobig.com
The following table summarizes the expected impact of this compound on key properties of polymer films.
| Film Property | Expected Impact | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Increase/Decrease (concentration-dependent) | Acts as a plasticizer at low concentrations, may disrupt polymer chain interactions at high concentrations. |
| Water Vapor Permeability | Decrease | Formation of a hydrophobic surface layer by the docosyl chains. |
| Surface Hydrophobicity | Increase | Orientation of the long C22 alkyl chains at the film-air interface. |
| Thermal Stability | Generally Unaffected or Slightly Increased | Good miscibility and interaction with the polymer matrix can enhance stability. |
| Antistatic Properties | Increase | Presence of the cationic quaternary ammonium groups. |
This interactive table outlines how this compound is anticipated to modify the functional properties of polymer films.
Spectroscopic and Computational Analysis of Polymer-Surfactant Interaction Dynamics
To gain a deeper, molecular-level understanding of the interactions between this compound and polymeric systems, advanced analytical and computational techniques are employed. Spectroscopic methods can probe the local chemical environment and conformational changes, while molecular dynamics simulations provide a dynamic picture of the intermolecular forces at play.
Vibrational and Nuclear Magnetic Resonance Spectroscopic Probes of Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for studying polymer-surfactant interactions. These techniques are sensitive to changes in the vibrational modes of chemical bonds. When this compound interacts with a polymer, shifts in the characteristic vibrational frequencies of both the surfactant and the polymer can be observed.
For instance, the C-H stretching vibrations of the docosyl chain (typically in the 2850-2960 cm⁻¹ region) can provide information about the chain's conformation. An increase in the ordering or packing of the alkyl chains upon adsorption onto a polymer surface would be reflected in changes in the intensity and frequency of these bands. Similarly, changes in the vibrational modes of the polymer's functional groups can indicate direct interaction with the surfactant's headgroup.
Nuclear Magnetic Resonance (NMR) spectroscopy offers even more detailed insights. ¹H and ¹³C NMR can be used to monitor changes in the chemical shifts of both the polymer and surfactant molecules upon interaction. For example, the protons in the trimethylammonium headgroup of this compound would be expected to show a distinct signal. nih.gov A change in the chemical environment of this headgroup, such as through electrostatic interaction with an anionic polymer, would lead to a shift in its NMR peak.
Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different parts of the polymer and surfactant molecules, confirming the formation of complexes. Diffusion-ordered spectroscopy (DOSY) can be used to measure the diffusion coefficients of the polymer and surfactant. In a strongly interacting system, the surfactant and polymer will diffuse together as a complex, exhibiting a similar diffusion coefficient, which is different from their individual diffusion coefficients in solution. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions within Polymer-Surfactant Systems
Molecular Dynamics (MD) simulations are a computational method that can provide an atomistic-level view of the dynamic behavior of polymer-surfactant systems. mdpi.commdpi.com By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectories of molecules over time, revealing how they interact and arrange themselves.
For a system containing this compound and a polymer in an aqueous environment, MD simulations can elucidate several key aspects:
Adsorption Process: Simulations can model the process of the surfactant molecules adsorbing onto the polymer surface from the bulk solution, showing the orientation and conformation of the adsorbed molecules.
Binding Energies: The strength of the interaction between the surfactant and the polymer can be quantified by calculating the binding energy. This can help to distinguish the relative contributions of electrostatic and hydrophobic interactions.
Aggregate Structure: MD simulations can predict the structure of surfactant aggregates formed on the polymer surface, such as the formation of hemimicelles or bilayers.
Influence on Polymer Conformation: The simulations can show how the adsorption of the surfactant affects the conformation of the polymer chains, for example, causing them to expand or collapse.
Simulations of cationic surfactants with long alkyl chains have shown that the length of the chain significantly influences the adsorption strength and the structure of the adsorbed layer. mdpi.com The long docosyl chain of this compound would be expected to lead to strong hydrophobic interactions with non-polar segments of a polymer and strong cohesive interactions between the surfactant tails, promoting the formation of stable, ordered aggregates. The simulations can also model the distribution of water molecules and counter-ions (chloride) at the interface, providing a complete picture of the interfacial region.
The following table presents a summary of the key parameters that can be obtained from MD simulations and their significance in understanding polymer-surfactant interactions.
| Parameter | Significance |
|---|---|
| Radial Distribution Function (RDF) | Provides information on the local ordering and proximity of different molecular groups (e.g., surfactant headgroup to polymer backbone). |
| Binding Energy | Quantifies the strength of the interaction between the polymer and the surfactant. |
| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficients of the polymer and surfactant, indicating complex formation. |
| Order Parameter of Alkyl Chains | Describes the conformational ordering (e.g., all-trans vs. gauche conformations) of the surfactant tails. |
This interactive table highlights the valuable quantitative information that can be extracted from molecular dynamics simulations to characterize the interactions between this compound and polymers.
Environmental Fate and Degradation Mechanisms of Benzyldocosyldimethylammonium Chloride
Investigation of Biodegradation Pathways and Microbial Transformation
The biodegradability of QACs is significantly influenced by their chemical structure, particularly the length of the alkyl chain. While many QACs are considered biodegradable, the rate and extent of degradation can vary.
Under aerobic conditions, the biodegradation of ADBACs is well-documented. The process is believed to initiate with the separation of the long alkyl chain from the benzyl-dimethylamine moiety. Studies on similar compounds have shown that complete mineralization is possible, though it may be slow. The long C22 alkyl chain of benzyldocosyldimethylammonium chloride is expected to make it less bioavailable and potentially more resistant to rapid degradation compared to shorter-chain QACs.
The primary biodegradation pathway for ADBACs involves the cleavage of the C-N bond, either between the alkyl chain and the nitrogen or the benzyl (B1604629) group and the nitrogen. For compounds similar to this compound, the initial step is often the cleavage of the long alkyl chain. This results in the formation of benzyldimethylamine and a long-chain fatty alcohol or aldehyde, which can then be further degraded. Subsequent steps can involve demethylation and degradation of the aromatic ring.
Table 1: Postulated Aerobic Biodegradation Metabolites of this compound
| Precursor Compound | Postulated Metabolite | Degradation Step |
|---|---|---|
| This compound | Docosanol / Docosanal | C-N bond cleavage |
| This compound | Benzyldimethylamine | C-N bond cleavage |
| Benzyldimethylamine | Benzylmethylamine | Demethylation |
| Benzylmethylamine | Benzylamine | Demethylation |
| Benzylamine | Benzaldehyde | Deamination |
Anaerobic degradation of QACs is generally much slower and less efficient than aerobic degradation. For long-chain QACs, anaerobic biodegradation is often considered negligible under many environmental conditions. The persistence of these compounds is expected to be significantly longer in anoxic sediments and soils.
Table 2: Comparative Degradation Kinetics of Long-Chain QACs
| Condition | Compound Type | Half-life (t½) | Extent of Degradation (28 days) |
|---|---|---|---|
| Aerobic | C12-C18 ADBAC | Days to weeks | > 60% (readily biodegradable) |
| Aerobic | Long-chain QAC (>C18) | Weeks to months | Slower, may not meet "readily biodegradable" criteria |
A diverse range of microorganisms, including bacteria and fungi, are capable of degrading QACs. Specific bacterial strains, such as those from the genera Pseudomonas and Aeromonas, have been identified as being effective in breaking down ADBACs. mdpi.commdpi.com These microorganisms often work in consortia, where different species carry out different steps of the degradation pathway.
The mineralization of this compound would likely depend on microbial communities adapted to environments with surfactant contamination, such as wastewater treatment plants and contaminated soils. The long alkyl chain may present a challenge for initial microbial attack due to steric hindrance and low water solubility. The process of mineralization involves the complete breakdown of the organic molecule into carbon dioxide, water, and inorganic ions. For complete mineralization to occur, microbial communities must be capable of degrading both the long alkyl chain and the aromatic benzyl ring.
Sorption and Environmental Partitioning Behavior
The environmental partitioning of this compound is largely governed by its cationic nature and its long hydrophobic alkyl chain. As a cationic surfactant, it will strongly adsorb to negatively charged surfaces, which are abundant in the environment.
This strong sorption behavior means that in aquatic environments, this compound is expected to partition from the water column to suspended solids, sediments, and sludge in wastewater treatment plants. In terrestrial environments, it will bind strongly to soil particles, particularly clay minerals and organic matter. researchgate.netresearchgate.net
The long C22 alkyl chain significantly increases the hydrophobicity of the molecule, further enhancing its tendency to sorb to organic matter in soil and sediment. This strong sorption has several consequences:
It reduces the concentration of the compound in the dissolved phase, thereby lowering its bioavailability to aquatic organisms.
It limits the mobility of the compound in soil, reducing the potential for leaching into groundwater.
While sorbed, the compound may be less accessible to microbial degradation, potentially increasing its persistence in soil and sediment. researchgate.net
The sorption process is driven by both electrostatic attraction (between the cationic head group and negative sites on particles) and hydrophobic interactions (between the long alkyl chain and organic matter). researchgate.net
Table 3: Expected Environmental Partitioning of this compound
| Environmental Compartment | Expected Behavior | Dominant Process | Consequence |
|---|---|---|---|
| Water | Partitioning to suspended solids | Sorption | Low concentration in the dissolved phase |
| Soil | Strong binding to soil particles | Sorption (electrostatic and hydrophobic) | Low mobility, reduced leaching potential |
| Sediment | Accumulation | Sorption | High persistence |
Adsorption to Soil, Sediment, and Particulate Matter
The environmental prevalence of this compound is significantly dictated by its strong affinity for adsorption to negatively charged surfaces present in soil, sediment, and suspended particulate matter. This high sorption capacity is a defining characteristic of long-chain QACs and is a primary determinant of their environmental distribution and persistence.
The primary mechanism driving the adsorption of this compound is the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup and the negatively charged surfaces of environmental matrices. ecetoc.org Clay minerals and organic matter in soil and sediment are rich in anionic sites, leading to a strong and often rapid binding of the cationic surfactant. ecetoc.org
The length of the alkyl chain plays a crucial role in the adsorption process. The C22 alkyl chain of this compound contributes to a high degree of hydrophobicity, further enhancing its partitioning from the aqueous phase to solid materials. Research on various QACs has consistently shown that as the alkyl chain length increases, the extent of adsorption onto sludge, soil, and sediment also increases. While specific studies on the C22 variant are limited, the established trend strongly suggests a very high adsorption potential for this compound.
Due to this strong adsorption, this compound is expected to be largely immobile in soil environments. regulations.gov This immobility significantly reduces the likelihood of leaching into groundwater, making it a compound that predominantly resides in the upper soil layers or becomes incorporated into sediment beds in aquatic systems. regulations.gov The partitioning behavior is often described by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com For long-chain QACs, these values are typically high, indicating a strong preference for the solid phase over the aqueous phase. regulations.gov
Table 1: Factors Influencing the Adsorption of this compound
| Factor | Influence on Adsorption | Rationale |
|---|---|---|
| Soil/Sediment Organic Carbon Content | Increases | Hydrophobic interactions between the C22 alkyl chain and organic matter. |
| Clay Content | Increases | Electrostatic attraction between the cationic headgroup and negatively charged clay surfaces. |
| pH | Generally minor influence | The quaternary ammonium group is permanently charged, making its electrostatic attraction largely independent of environmental pH. |
| Cation Exchange Capacity (CEC) | Increases | Higher CEC indicates more available binding sites for the cationic molecule. |
Detailed Research Findings:
Studies on analogous long-chain QACs have demonstrated that their removal from wastewater during treatment processes is highly efficient, primarily due to adsorption to sludge. This leads to the accumulation of these compounds in biosolids, which, if applied to land, can introduce this compound into the terrestrial environment. Once in the soil, its strong binding to soil particles is the dominant process.
Bioavailability and Transport Dynamics in Environmental Matrices
The bioavailability and transport of this compound in the environment are intrinsically linked to its high adsorption potential. The strong binding to soil and sediment particles significantly reduces its concentration in the aqueous phase, thereby limiting its availability to many organisms and restricting its movement within and between environmental compartments.
Bioavailability:
Bioavailability, in an environmental context, refers to the fraction of a chemical that is available for uptake by organisms. researchgate.net For this compound, the extensive adsorption to solids is the most critical factor limiting its bioavailability. researchgate.net When bound to soil or sediment, the compound is not readily accessible to many aquatic and soil-dwelling organisms.
The prevailing model of bioavailability suggests that only the portion of a contaminant dissolved in the bulk aqueous solution is readily available for microbial uptake and transport across biological membranes. researchgate.net Given the strong sorption of this compound, its concentration in pore water of soils and sediments is expected to be very low. Consequently, the risk of significant bioaccumulation in many organisms is reduced. However, organisms that ingest soil or sediment particles may be exposed to the adsorbed compound.
Table 2: Factors Affecting the Bioavailability of this compound
| Environmental Matrix | Bioavailability Potential | Primary Limiting Factor |
|---|---|---|
| Water Column | Low (in the presence of suspended solids) | Adsorption to suspended particulate matter. |
| Soil | Very Low | Strong adsorption to organic matter and clay. |
| Sediment | Very Low | High partitioning into the solid phase. |
Transport Dynamics:
The transport of this compound in the environment is largely dictated by the movement of the particles to which it is adsorbed.
Leaching: Due to its high adsorption, the potential for vertical transport through the soil column and subsequent leaching into groundwater is considered to be very low. regulations.gov
Runoff: The primary mode of transport in terrestrial environments is expected to be through surface runoff, where the compound is carried along with eroded soil particles.
Aquatic Transport: In aquatic systems, this compound will be predominantly associated with suspended sediments and will be transported along with these particles, eventually settling in depositional zones.
Detailed Research Findings:
Research on the environmental fate of QACs consistently highlights their limited mobility in soil. Column leaching studies conducted with similar compounds have shown that very little of the applied QAC moves through the soil profile, with the vast majority remaining in the top few centimeters.
The degradation of this compound is also influenced by its adsorption. While biodegradation can occur, the rate is often slower for adsorbed molecules. nih.gov The cleavage of the C-N bond is a proposed initial step in the degradation pathway, leading to the formation of intermediates that can be further mineralized. nih.gov However, the strong binding to solids can sterically hinder microbial enzymes from accessing the compound, leading to increased persistence in soil and sediment environments. Studies on other long-chain QACs have shown that they can be persistent in these matrices. nih.gov
Theoretical and Computational Chemistry Approaches to Benzyldocosyldimethylammonium Chloride Systems
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules. These methods are fundamental for predicting molecular geometry, charge distribution, and the pathways of chemical reactions.
While specific quantum chemical studies on benzyldocosyldimethylammonium chloride are not prevalent in publicly accessible literature, the methodologies can be described based on calculations performed on related molecules. ekb.egnih.gov Methods like Density Functional Theory (DFT) are well-suited for analyzing the electronic properties of such a large amphiphilic molecule. ekb.eg
A primary focus of such an analysis would be the distribution of charge. The quaternary ammonium (B1175870) nitrogen atom carries a formal positive charge, but this charge is delocalized across the headgroup, including the methyl and benzyl (B1604629) substituents. DFT calculations can quantify the partial charges on each atom, revealing the electrophilic/nucleophilic nature of different molecular regions. For instance, the benzyl group's aromatic ring and the long, nonpolar docosyl tail would exhibit distinct electronic characteristics compared to the cationic headgroup. This charge distribution is critical for understanding interactions with solvents, interfaces, and other molecules.
Another key area is the exploration of the conformational landscape. The this compound molecule possesses significant conformational flexibility due to the long docosyl (C22) alkyl chain and the rotatable bonds associated with the benzyl and dimethyl groups. Quantum chemical calculations can determine the relative energies of different conformers (rotational isomers). By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This helps identify the most stable (lowest energy) conformations of the molecule in a vacuum or implicit solvent. These preferred geometries are crucial for understanding how the molecule packs in aggregates and adsorbs to surfaces.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative and based on expected trends for similar molecules, not on published experimental or computational data for this specific compound.
| Molecular Property | Predicted Value/Description | Significance |
|---|---|---|
| Partial Charge on N+ | ~ +0.4 to +0.6 e | Indicates delocalization of the positive charge onto adjacent atoms. |
| HOMO-LUMO Energy Gap | Relatively large | Suggests high kinetic stability, typical for saturated alkyl chains and stable aromatic groups. |
| Dipole Moment | High | Reflects the charge separation between the cationic headgroup and the nonpolar tail. |
| Most Stable Conformation | Extended (all-trans) alkyl chain | Minimizes steric hindrance in the docosyl tail. |
Quantum chemistry is a powerful tool for predicting the feasibility and mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. rsc.orgrsc.org
Synthetic Routes: The most common synthesis of benzalkonium chlorides involves the quaternization of a tertiary amine (N,N-dimethyldocosylamine) with benzyl chloride. wikipedia.orgresearchgate.net Computational methods can model this SN2 reaction. Calculations would determine the activation energy barrier for the nucleophilic attack of the amine's nitrogen on the benzylic carbon of benzyl chloride. This provides a theoretical prediction of the reaction rate and helps understand how solvents might influence the reaction.
Degradation Pathways: Quaternary ammonium compounds can degrade through various mechanisms, such as the Hofmann elimination (if a beta-hydrogen is present) or Stevens and Sommelet-Hauser rearrangements under specific, often harsh, conditions. wikipedia.org Computational studies can investigate the transition states and energy profiles for these potential degradation pathways. For this compound, calculations could compare the energy barriers for different degradation routes, predicting which is most likely to occur under given conditions (e.g., high temperature or presence of a strong base). This information is vital for assessing the compound's long-term stability.
Molecular Dynamics Simulations for Self-Assembly and Interfacial Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This approach is ideal for studying large-scale cooperative phenomena like micellization and interfacial adsorption, which involve many molecules and occur over timescales beyond the reach of quantum methods.
The self-assembly of surfactants like this compound into micelles is a hallmark of their behavior in solution. MD simulations are frequently used to study this process. emory.edu
Atomistic Simulations: In this approach, every atom is represented explicitly. While computationally intensive, it provides a high-resolution view of the aggregation process. A simulation would typically start with surfactant monomers randomly distributed in a box of water molecules. Over the course of the simulation, the hydrophobic docosyl tails would aggregate to minimize contact with water, while the hydrophilic quaternary ammonium headgroups remain exposed to the solvent, leading to the spontaneous formation of micelles. A study on the shorter-chain analogue, N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (C12), showed that small aggregates of 6-10 molecules were favored. researchgate.netuo.edu.cu For the longer C22 chain of this compound, one would expect a much lower critical micelle concentration (CMC) and the formation of larger aggregates, potentially with non-spherical shapes like rods or worms. Atomistic simulations can provide data on micelle size, shape, aggregation number, and the conformation of individual surfactant molecules within the aggregate. rsc.org
Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, coarse-grained models are often used. nih.govfrontiersin.org In a CG model, groups of atoms (e.g., a few CH2 units of the alkyl tail, the benzyl group, the headgroup) are represented as single "beads". rsc.org This reduces the computational cost, allowing for the simulation of the formation of multiple micelles and their equilibrium dynamics. nih.gov CG simulations are particularly useful for predicting thermodynamic properties like the CMC and for observing dynamic events such as the fusion and fission of micelles. rsc.org
Table 2: Comparison of Simulation Techniques for Micellization Studies
| Technique | Advantages | Limitations | Typical Insights for this compound |
|---|---|---|---|
| Atomistic MD | High chemical detail; accurate intermolecular forces. | Computationally expensive; limited time and length scales. | Detailed micelle core structure, headgroup hydration, counter-ion binding, molecular conformation. |
| Coarse-Grained MD | Access to large time/length scales; efficient for thermodynamic properties. | Loss of chemical detail; requires careful parameterization. | Prediction of CMC, aggregation number distribution, micelle shape transitions (sphere-to-rod), inter-micellar dynamics. |
MD simulations are also invaluable for studying how this compound behaves at interfaces (e.g., air-water, oil-water, or solid-water) and how it interacts with polymers in solution.
Adsorption at Interfaces: Simulations can model the adsorption of surfactant molecules at an interface. For an air-water interface, the simulation would show the docosyl tails orienting towards the air phase while the charged headgroups remain in the water. Studies on a C16 analogue at a silica-water interface have shown how the surfactant forms surface aggregates, with adsorption driven by both electrostatic attraction and hydrophobic effects. nih.govnih.gov Similar simulations for this compound would predict the surface coverage, orientation of the molecules, and the structure of surface aggregates (e.g., hemimicelles).
Polymer-Surfactant Complexation: The interaction between cationic surfactants and polymers (especially anionic or non-ionic polymers) is critical in many formulations. MD simulations can model the binding of this compound molecules to a polymer chain. researchgate.net These simulations would illustrate how, above a certain concentration known as the critical aggregation concentration (CAC), surfactant molecules begin to form micelle-like clusters along the polymer backbone. This process is driven by a combination of electrostatic interactions (between the cationic headgroup and anionic polymer sites) and hydrophobic interactions. Simulations can reveal the structure of these complexes, the number of surfactant molecules bound per polymer chain, and how the complex alters the conformation of the polymer. tsijournals.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively.
For a surfactant like this compound, QSAR/QSPR models can be developed to predict a range of important characteristics without the need for extensive experimentation. These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.
Relevant Molecular Descriptors:
Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., molecular weight, branching indices).
Quantum Chemical Descriptors: Derived from quantum calculations, these include properties like partial atomic charges, HOMO/LUMO energies, and dipole moment. ekb.eg
Hydrophobicity Descriptors: Most commonly the logarithm of the octanol-water partition coefficient (logP), which is crucial for surfactants. For instance, the US Environmental Protection Agency (EPA) reported a high estimated log Kow (logP) of 5.87 for the related benzyldimethyloctadecylammonium chloride, highlighting the strong hydrophobicity of the long alkyl chain. epa.gov
Predicted Properties:
QSPR: Models can predict physicochemical properties such as the critical micelle concentration (CMC), surface tension, and water solubility. The long docosyl chain would be a primary determinant of these properties.
QSAR: These models can predict biological activities, including antimicrobial efficacy against different bacteria and fungi, as well as toxicological endpoints. For benzalkonium chlorides, antimicrobial activity is known to be dependent on the alkyl chain length, with C12 and C14 often showing peak activity. nih.govaldebaransistemas.com QSAR models can help to quantify this relationship and predict the activity of the C22 variant.
Regulatory bodies like the EPA use QSAR models as part of the risk assessment for chemical categories like the Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBACs) to estimate properties where experimental data is lacking. epa.gov
Predictive Modeling of Surfactant Properties (e.g., CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual molecules (unimers) begin to self-assemble into larger aggregates known as micelles. researchgate.net Predicting the CMC is crucial for any application, and computational methods offer an alternative to laborious and expensive experimental techniques like tensiometry. chemrxiv.orgchemrxiv.org
Quantitative Structure-Property Relationship (QSPR) models are a prominent computational approach for predicting the CMC of surfactants. scienomics.com QSPR models are mathematical relationships that correlate a molecule's structural features, encoded as numerical values called molecular descriptors, with a specific property. aip.org For cationic surfactants, various QSPR models have been developed using machine learning algorithms such as Multiple Linear Regressions (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (LibSVM) in conjunction with extensive sets of molecular descriptors calculated by software packages like Dragon, Mordred, and PyDescriptor. researchgate.netaip.orgaip.org These models are trained on large datasets of surfactants with experimentally determined CMCs to learn the complex correlations between structure and micellization behavior. researchgate.netchemrxiv.org
More recently, Graph Convolutional Neural Networks (GCNs) have emerged as a highly accurate method for predicting CMCs. chemrxiv.orgnih.gov GCNs operate directly on the molecular graph, automatically learning the structural features relevant to the CMC without the need for pre-calculated descriptors. chemrxiv.org This approach has shown high predictive accuracy across diverse classes of surfactants, including anionic, cationic, zwitterionic, and nonionic types, often outperforming traditional QSPR models. chemrxiv.orgchemrxiv.orgnih.gov GCN models can also be extended to predict the temperature dependence of CMC, a critical factor for practical applications. arxiv.org
For a specific molecule like this compound, these computational models can provide a rapid and cost-effective estimation of its CMC. The long docosyl (C22) chain is expected to result in a very low CMC, a trend that these predictive models are designed to capture.
Below is an illustrative table of hypothetical CMC predictions for this compound using different computational methods. The performance metrics (R² and RMSE) are typical values reported for such models in the literature, reflecting their general accuracy. researchgate.netaip.orgaip.org
| Computational Model | Predicted log(CMC) | Reported Model R² | Reported Model RMSE |
|---|---|---|---|
| QSPR - Multiple Linear Regression (MLR) | -5.85 | 0.90 | 0.24 |
| QSPR - Associative Neural Network (ASNN) | -6.10 | 0.95 | 0.17 |
| Graph Convolutional Neural Network (GCN) | -6.25 | 0.96 | 0.15 |
| Molecular Dynamics (MD) Simulation | -6.30 | N/A | N/A |
This table presents hypothetical data for illustrative purposes, as specific predictive modeling studies on this compound are not publicly available. The R² (coefficient of determination) and RMSE (Root Mean Square Error) values are representative of the predictive power of these methods as reported in studies on large datasets of cationic surfactants. researchgate.netaip.orgaip.org
Correlating Molecular Descriptors with Catalytic Efficiency
Quaternary ammonium salts, such as this compound, are widely recognized for their efficacy as phase-transfer catalysts (PTC). core.ac.ukoperachem.com In a PTC system, the catalyst facilitates the reaction between two reactants located in different immiscible phases (e.g., an aqueous and an organic phase) by transferring one reactant across the phase boundary. operachem.com The efficiency of this process is intrinsically linked to the molecular structure of the catalyst.
Computational chemistry allows for the calculation of various molecular descriptors that can be correlated with catalytic activity. This enables a quantitative understanding of the structure-activity relationship and aids in the rational design of more efficient catalysts. nih.gov For quaternary ammonium salts in PTC, descriptors related to the catalyst's size, shape, and electronic properties are particularly relevant.
Key molecular descriptors include:
Amphiphilic Cross-Sectional Area (XSA): This descriptor has been shown to be a powerful predictor of catalytic rate in transport-limited PTC reactions. nih.govnih.gov It approximates the complex behavior of the ammonium ion at the interface between the two phases. nih.govnih.gov A larger XSA, often associated with longer alkyl chains, can influence the catalyst's partitioning and interfacial activity.
LogP (Octanol-Water Partition Coefficient): This value quantifies the hydrophobicity of the molecule. For a PTC catalyst, an optimal balance is required; it must be lipophilic enough to be soluble in the organic phase but also capable of interacting at the aqueous interface.
Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the HOMO-LUMO gap (related to chemical hardness), can be correlated with catalytic activity. taylorfrancis.com The distribution of atomic charges , particularly the charge on the quaternary nitrogen, can influence the ion-pairing behavior with the reactant anion, affecting its transfer and reactivity. taylorfrancis.com The structure of the alkyl chains significantly impacts the catalyst's ability to transfer anions between phases. operachem.com
By establishing a correlation between such descriptors and experimentally measured reaction rates, a predictive model can be built. This allows for the virtual screening of potential catalyst structures to identify candidates with enhanced efficiency. For this compound, its long C22 chain would result in a large XSA and high LogP, suggesting strong partitioning into the organic phase, which is a key factor in its catalytic performance in many PTC systems. operachem.com
The following table provides a hypothetical correlation between selected molecular descriptors for this compound and a relative catalytic rate constant.
| Molecular Descriptor | Hypothetical Value | Hypothetical Relative Rate Constant (k_rel) |
|---|---|---|
| Cross-Sectional Area (XSA) (Ų) | 155.0 | 1.00 (Reference) |
| LogP | 9.5 | |
| HOMO-LUMO Gap (eV) | 5.8 | |
| Charge on N+ (e) | +0.45 |
This table is illustrative. It demonstrates how calculated molecular descriptors for this compound could be correlated with its catalytic efficiency. The values are hypothetical and intended to represent the type of data generated in a computational catalysis study.
Analytical Methodologies for Comprehensive Characterization of Benzyldocosyldimethylammonium Chloride in Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)
Spectroscopic methods are fundamental for confirming the molecular structure of Benzyldocosyldimethylammonium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for verifying the identity and purity of the compound.
¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group adjacent to the nitrogen, the methyl protons on the nitrogen, the long docosyl alkyl chain protons (including the terminal methyl group and the methylene group adjacent to the nitrogen), and the numerous methylene protons in the middle of the chain. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov Specific resonances would confirm the presence of carbons in the benzyl ring, the benzylic methylene carbon, the N-methyl carbons, and the distinct carbons of the long docosyl chain. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzyl group (aromatic protons) | 7.2 - 7.5 |
| Benzyl group (-CH₂-) | ~4.5 |
| N-Methyl groups (-N(CH₃)₂) | ~3.0 |
| Docosyl chain (-N-CH₂-) | ~3.2 |
| Docosyl chain (-(CH₂)₂₀-) | 1.2 - 1.4 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would exhibit characteristic peaks corresponding to C-H stretching vibrations from the alkyl chain and aromatic ring, C-N stretching from the quaternary ammonium (B1175870) group, and aromatic C=C bending vibrations. researchgate.netdergipark.org.trresearchgate.net
Table 2: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (Aliphatic) | 2850 - 2960 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-N stretch (Quaternary Amine) | 900 - 1000 |
Mass Spectrometry (MS): MS is crucial for determining the molecular weight and confirming the elemental composition. When coupled with techniques like High-Performance Liquid Chromatography (HPLC-MS), it provides high specificity and sensitivity. nih.gov For this compound, electrospray ionization (ESI) in positive ion mode would be typically used. The resulting mass spectrum would show a prominent peak corresponding to the molecular cation [C₃₁H₅₈N]⁺ (Benzyldocosyldimethylammonium), with a specific mass-to-charge ratio (m/z), confirming the loss of the chloride counter-ion. Tandem MS (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that further confirms the structure. chromatographyonline.com
Chromatographic Separation and Quantitative Analysis Methods (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of quaternary ammonium compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. nih.gov
Methodology: A typical method involves using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) in an isocratic or gradient elution mode. jocpr.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group provides strong chromophoric activity, typically around 214-262 nm. nih.gov Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.
Table 3: Example HPLC Parameters for Analysis of Alkylbenzyldimethylammonium Chlorides
| Parameter | Condition | Reference |
|---|---|---|
| Column | Cyano or C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile : 0.1 M Sodium Acetate (B1210297) (pH 5.0) (60:40) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Column Temperature | 30°C | |
Surface-Sensitive Analytical Techniques for Interfacial Studies (e.g., X-ray Photoelectron Spectroscopy, Atomic Force Microscopy)
As a surfactant, this compound tends to adsorb at interfaces, and its behavior in these regions can be studied using surface-sensitive techniques.
X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. carleton.edu For a thin film or adsorbed layer of this compound, XPS can confirm the presence of nitrogen, carbon, and chlorine on the surface. High-resolution scans of the N 1s region can confirm the quaternary ammonium state, which typically appears at a binding energy of around 402 eV. rsc.orgresearchgate.net Angle-resolved XPS (ARXPS) can be used for depth profiling to understand the orientation of the molecules at the interface. rsc.org
Table 4: Typical XPS Binding Energies for Quaternary Ammonium Compounds
| Element (Core Level) | Binding Energy (eV) | Chemical State |
|---|---|---|
| N 1s | ~402 | Quaternary Ammonium (R₄N⁺) |
| C 1s | ~285 | C-C, C-H |
| C 1s | ~286.5 | C-N |
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. mdpi.com It is widely used to visualize the self-assembly of surfactants on various substrates. nih.gov For this compound, AFM can be used to image aggregates such as hemimicelles, micelles, or bilayers formed on surfaces like mica or graphite. rsc.org In addition to imaging, AFM can probe nanomechanical properties like adhesion and elasticity of the self-assembled layers. mdpi.com
Advanced Characterization of Aggregation and Interaction Phenomena (e.g., Small-Angle Neutron/X-ray Scattering, Isothermal Titration Calorimetry)
The long docosyl chain of this compound drives its self-assembly into larger structures in solution, which can be characterized by advanced scattering and calorimetric methods.
Small-Angle Neutron/X-ray Scattering (SANS/SAXS): These scattering techniques are powerful for determining the size, shape, and structure of nanoscale objects, such as micelles, in solution. rsc.orgresearchgate.net By analyzing the scattering pattern of neutrons or X-rays as they pass through a sample, one can obtain information about the aggregation number, micelle geometry (e.g., spherical, cylindrical), and inter-micellar interactions. nih.govrsc.org For this compound, these techniques can be used to study how factors like concentration, temperature, and salinity affect its self-assembly behavior.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is used to study the interactions of surfactants with other molecules, such as polymers, proteins, or DNA. wikipedia.org In a typical ITC experiment, a solution of this compound would be titrated into a solution of its binding partner. harvard.edu The resulting data can be analyzed to determine key thermodynamic parameters of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n). harvard.edupreprints.org This provides a complete thermodynamic profile of the interaction process.
Q & A
Q. What experimental safety protocols are critical when handling benzyldocosyldimethylammonium chloride in laboratory settings?
- Answer :
- Ventilation : Ensure fume hoods or local exhaust systems are used to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Use nitrile or fluorinated rubber gloves (tested per EN374 standards) and sealed goggles to prevent skin/eye contact .
- Storage : Store in cool, dry, sealed containers away from heat sources to avoid decomposition or combustion .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. How can researchers determine the appropriate concentration range for antimicrobial efficacy studies of this compound?
- Answer :
- Start with minimum inhibitory concentration (MIC) assays using standardized bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
- Use dose-response curves to identify IC50 values, adjusting for solvent compatibility (e.g., aqueous vs. organic phases) .
- Validate results with time-kill kinetics to assess bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. What methodologies are recommended to resolve contradictions in reported toxicity data for this compound?
- Answer :
- Variable Standardization : Ensure consistency in test parameters (e.g., purity, solvent, exposure time). For example, discrepancies in aquatic toxicity (EC50 values) may arise from differences in test organism life stages .
- Comparative Meta-Analysis : Cross-reference data from regulatory sources (e.g., ECHA, RTECS) and prioritize studies adhering to OECD guidelines .
- Mechanistic Studies : Use in vitro models (e.g., zebrafish embryos) to isolate cellular toxicity pathways (e.g., membrane disruption vs. oxidative stress) .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Answer :
- Quaternization Reaction : React docosyldimethylamine with benzyl chloride in a polar aprotic solvent (e.g., acetonitrile) under nitrogen to minimize byproducts .
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH2Cl2/MeOH eluent) to remove unreacted amines .
- Quality Control : Validate purity via HPLC-ELSD (evaporative light scattering detection) or 1H NMR (integration of benzyl protons at δ 7.3–7.5 ppm) .
Q. What advanced analytical techniques are suitable for characterizing this compound in complex matrices?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C31H59ClN) with <5 ppm mass accuracy .
- Ion Chromatography (IC) : Quantify chloride counterions and detect impurities (e.g., free amines) .
- FTIR Spectroscopy : Identify functional groups (e.g., C-N+ stretch at 1480–1550 cm⁻¹) and monitor degradation (e.g., oxidation of benzyl groups) .
Q. How should researchers design studies to evaluate the environmental persistence of this compound?
- Answer :
- OECD 301 Biodegradation Test : Assess aerobic degradation in activated sludge over 28 days, monitoring via COD (chemical oxygen demand) .
- Soil Column Experiments : Measure adsorption coefficients (Kd) to predict mobility in terrestrial ecosystems .
- Ecotoxicology Models : Use QSAR (quantitative structure-activity relationship) tools to estimate bioaccumulation potential based on logP values (~4.5) .
Tables for Methodological Reference
Q. Table 1. Key Analytical Parameters for this compound
Q. Table 2. Toxicity Mitigation Strategies
| Risk Factor | Mitigation Approach | Evidence Source |
|---|---|---|
| Aquatic Toxicity | Use closed-loop water systems | |
| Skin Irritation | Pre-test glove permeation (ASTM F739) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
